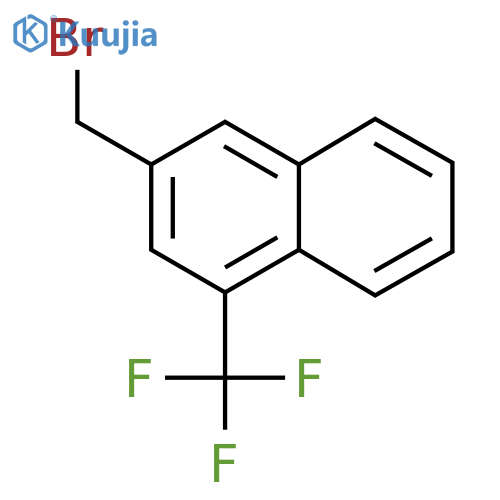

Cas no 1261799-40-9 (3-(Bromomethyl)-1-(trifluoromethyl)naphthalene)

3-(Bromomethyl)-1-(trifluoromethyl)naphthalene 化学的及び物理的性質

名前と識別子

-

- 3-(bromomethyl)-1-(trifluoromethyl)naphthalene

- 3-(Bromomethyl)-1-(trifluoromethyl)naphthalene

-

- インチ: 1S/C12H8BrF3/c13-7-8-5-9-3-1-2-4-10(9)11(6-8)12(14,15)16/h1-6H,7H2

- InChIKey: FHCVVASCWYIQQL-UHFFFAOYSA-N

- SMILES: BrCC1=CC(C(F)(F)F)=C2C=CC=CC2=C1

計算された属性

- 水素結合ドナー数: 0

- 氢键受体数量: 3

- 重原子数量: 16

- 回転可能化学結合数: 1

- 複雑さ: 239

- XLogP3: 5.1

- トポロジー分子極性表面積: 0

3-(Bromomethyl)-1-(trifluoromethyl)naphthalene Pricemore >>

| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |

|---|---|---|---|---|---|---|---|---|

| Alichem | A219001917-1g |

3-(Bromomethyl)-1-(trifluoromethyl)naphthalene |

1261799-40-9 | 98% | 1g |

1,668.15 USD | 2021-06-15 | |

| Alichem | A219001917-250mg |

3-(Bromomethyl)-1-(trifluoromethyl)naphthalene |

1261799-40-9 | 98% | 250mg |

720.80 USD | 2021-06-15 | |

| Alichem | A219001917-500mg |

3-(Bromomethyl)-1-(trifluoromethyl)naphthalene |

1261799-40-9 | 98% | 500mg |

1,068.20 USD | 2021-06-15 |

3-(Bromomethyl)-1-(trifluoromethyl)naphthalene 関連文献

-

Manuel Bañobre-López,Cristina Bran,Juan Gallo,Manuel Vázquez,José Rivas J. Mater. Chem. B, 2017,5, 3338-3347

-

Tingting Zhao,Xiaoping Song,Wen Zhong,Lei Yu,Wenxi Hua,Malcolm M. Q. Xing,Xiaozhong Qiu Polym. Chem., 2015,6, 283-293

-

Yang Zhang,Qiong Chen,Yan Wang,Xujun Zheng,Haiying Wang,Fahe Cao,Andrew C.-H. Sue,Hao Li Chem. Commun., 2020,56, 11887-11890

-

Wenwen Peng,Jingwei Wan,Bing Xie,Xuebing Ma Org. Biomol. Chem., 2014,12, 8336-8345

-

Kevin A. Kreisel,Glenn P. A. Yap,Klaus H. Theopold Chem. Commun., 2007, 1510-1511

-

Eugenio Coronado,Maurici López-Jordà Dalton Trans., 2010,39, 4903-4910

-

Mark DeWaele,Yoonbae Oh,Cheonho Park,Yu Min Kang,Hojin Shin,Charles D. Blaha,In Young Kim,Dong Pyo Jang Analyst, 2017,142, 4317-4321

-

Nikolay Gerasimchuk,Andrey N. Esaulenko,Kent N. Dalley,Curtis Moore Dalton Trans., 2010,39, 749-764

-

Ying-Zhe Liu,Ralf Haiges,Karl O. Christe,Wei-Peng Lai,Bo Wu RSC Adv., 2014,4, 28377-28389

-

Hannah K. Wagner,Hubert Wadepohl,Joachim Ballmann Chem. Sci., 2021,12, 3693-3701

3-(Bromomethyl)-1-(trifluoromethyl)naphthaleneに関する追加情報

3-(Bromomethyl)-1-(trifluoromethyl)naphthalene: A Comprehensive Overview

The compound 3-(Bromomethyl)-1-(trifluoromethyl)naphthalene (CAS No. 1261799-40-9) is a highly specialized aromatic compound with significant applications in various fields of organic chemistry. This compound is characterized by its unique structure, which combines a naphthalene backbone with a bromomethyl group at the 3-position and a trifluoromethyl group at the 1-position. The presence of these substituents imparts distinctive electronic and steric properties to the molecule, making it a valuable building block in synthetic chemistry.

Recent studies have highlighted the importance of 3-(Bromomethyl)-1-(trifluoromethyl)naphthalene in the development of advanced materials and pharmaceuticals. The bromomethyl group serves as an excellent leaving group, enabling various substitution reactions that are crucial for constructing complex molecular architectures. Meanwhile, the trifluoromethyl group introduces strong electron-withdrawing effects, enhancing the reactivity of the compound in numerous chemical transformations.

One of the most notable applications of 3-(Bromomethyl)-1-(trifluoromethyl)naphthalene is in the synthesis of heterocyclic compounds. Researchers have demonstrated that this compound can undergo cyclization reactions under specific conditions to form fused ring systems, which are essential components in many bioactive molecules. For instance, recent work has shown its utility in the construction of quinoline derivatives, which exhibit potent anti-inflammatory and anticancer activities.

In addition to its role in heterocyclic synthesis, 3-(Bromomethyl)-1-(trifluoromethyl)naphthalene has also been employed as a precursor in the development of functional materials. The trifluoromethyl group's electron-withdrawing nature makes it ideal for applications in fluorinated polymers, where such groups are known to enhance thermal stability and chemical resistance. This has led to its use in the synthesis of advanced materials for electronic devices and aerospace applications.

The synthesis of 3-(Bromomethyl)-1-(trifluoromethyl)naphthalene typically involves a multi-step process that begins with the bromination of naphthalene derivatives. Recent advancements in catalytic methods have enabled more efficient and selective syntheses, reducing production costs and minimizing environmental impact. These improvements have made the compound more accessible for both academic research and industrial applications.

From a structural perspective, 3-(Bromomethyl)-1-(trifluoromethyl)naphthalene exhibits a high degree of planarity due to its aromatic naphthalene core. This planarity contributes to its stability and reactivity, making it a versatile substrate for various organic reactions. Computational studies have further revealed that the substituents' electronic effects significantly influence the molecule's reactivity, providing valuable insights into its chemical behavior.

Looking ahead, 3-(Bromomethyl)-1-(trifluoromethyl)naphthalene is expected to play an increasingly important role in drug discovery and materials science. Its unique combination of substituents offers unparalleled opportunities for designing molecules with tailored properties. As research continues to uncover new reaction pathways and applications, this compound will undoubtedly remain at the forefront of organic chemistry.

1261799-40-9 (3-(Bromomethyl)-1-(trifluoromethyl)naphthalene) Related Products

- 1261998-75-7(3-Pyridinol, 6-(3-chloro-4-fluorophenyl)-)

- 63010-74-2(4,5-dichloro-2-methyl-quinoline)

- 2137065-46-2((2R,4r,6S)-2,6-dimethyl-N-(propan-2-yl)oxane-4-carboxamide)

- 2228564-22-3(2,2-difluoro-3-(1-methyl-1H-indol-6-yl)propan-1-amine)

- 2172569-05-8(1-(1-amino-4,4-difluorocyclohexyl)cyclobutan-1-ol)

- 852440-95-0(2-1-(4-chlorophenyl)-4-oxo-1H,4H,5H-pyrazolo3,4-dpyrimidin-5-yl-N-(4-methoxyphenyl)acetamide)

- 2172121-61-6(2-({4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclohexylformamido}oxy)acetic acid)

- 947275-74-3(tert-butyl (2R)-2-(2-hydroxyethyl)piperazine-1-carboxylate)

- 2227851-78-5((1R)-2-amino-1-(4-methylthiophen-2-yl)ethan-1-ol)

- 2228680-45-1(3-2-(dimethylamino)pyridin-3-yl-2,2-dimethylcyclopropane-1-carboxylic acid)